![molecular formula C11H21N3O3 B060322 1-Boc-Isonipecotic acid hydrazide CAS No. 187834-88-4](/img/structure/B60322.png)
1-Boc-Isonipecotic acid hydrazide
Overview
Description
1-Boc-Isonipecotic acid hydrazide is a chemical compound with the molecular formula C11H21N3O3 . It is also known by the name tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate .
Synthesis Analysis
The synthesis of hydrazones, which includes compounds like 1-Boc-Isonipecotic acid hydrazide, is achieved by combining suitable aldehydes with four hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 1-Boc-Isonipecotic acid hydrazide consists of 11 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 243.158295 Da .Chemical Reactions Analysis
Hydrazides like 1-Boc-Isonipecotic acid hydrazide are useful intermediates for protein chemical synthesis . They can be used in various reactions, including the formation of hydrazones, quinazolines, and Schiff bases .Physical And Chemical Properties Analysis
1-Boc-Isonipecotic acid hydrazide has a molecular weight of 243.303 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 409.2±34.0 °C at 760 mmHg, and the melting point is 104-106ºC .Scientific Research Applications
Pharmaceutical Intermediate
This compound serves as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used in subsequent steps of the synthesis process. In this case, “1-Boc-Isonipecotic acid hydrazide” can be used in the production of various pharmaceuticals .
Synthesis of Camptothecin Ester of Isonipecotic Acid
The compound has been used in the synthesis of the camptothecin ester of isonipecotic acid . This ester is installed on a triazine dendrimer intermediate through an iterative, scalable route to ultimately yield cationic and PEGylated targets .
Cell Culture Studies
The camptothecin ester of isonipecotic acid, synthesized using “1-Boc-Isonipecotic acid hydrazide”, has shown activities in cell culture comparable to free drug . This suggests potential applications in biological research and drug development .
Derivative of Isonipecotic Acid
“1-Boc-Isonipecotic acid hydrazide” is a derivative of isonipecotic acid, which is a cyclic amino acid commonly found in various natural products. This suggests potential applications in the study and synthesis of these natural products.
Safety and Hazards
1-Boc-Isonipecotic acid hydrazide can be harmful if inhaled, in contact with skin, or if swallowed . In case of skin or eye contact, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists . It is also advised to wear suitable personal protective equipment when handling this compound .
Mechanism of Action
1-Boc-Isonipecotic acid hydrazide, also known as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21N3O3 .
Target of Action
The primary target of isoniazid, a compound structurally similar to 1-Boc-Isonipecotic acid hydrazide, is the mycobacterial enzyme KatG . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
Isoniazid is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
The activated form of isoniazid interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This leads to inhibition of cell wall synthesis and results in bacterial cell death . It’s possible that 1-Boc-Isonipecotic acid hydrazide may affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound has a melting point of 104-106°c and a predicted boiling point of 4092±340 °C . It’s recommended to be stored in a dark place, under -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of isoniazid’s action is the inhibition of mycobacterial growth, making it effective for the treatment of tuberculosis . If 1-Boc-Isonipecotic acid hydrazide has a similar mechanism of action, it may also have antimycobacterial effects.
properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKTOWFNQDEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627703 | |
Record name | tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187834-88-4 | |
Record name | tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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